N-methyl-2-phenylcyclopentan-1-amine
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Overview
Description
N-methyl-2-phenylcyclopentan-1-amine is a chemical compound with the CAS Number: 1250089-45-2 . It has a molecular weight of 175.27 and its IUPAC name is N-methyl-2-phenylcyclopentanamine . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of amines like this compound often involves reactions such as reduction of nitriles or amides, S N 2 reactions of alkyl halides with ammonia, nucleophilic attack by an azide ion on an alkyl halide, alkylation of potassium phthalimide, and reductive amination of aldehydes or ketones .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C12H17N/c1-13-12-9-5-8-11(12)10-6-3-2-4-7-10/h2-4,6-7,11-13H,5,8-9H2,1H3 . This indicates that the molecule consists of a cyclopentane ring with a phenyl group and a methylamine group attached.Chemical Reactions Analysis
Amines like this compound can undergo a variety of reactions. They can act as nucleophiles in reactions with alkyl halides . They can also react with carbonyls to form imines . Other reactions include those with acid chlorides to form amides , and with sulfonyl groups to form sulfonamides .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . The hydrogens attached to an amine like this one typically appear at 0.5-5.0 ppm in 1H NMR spectra, depending on the amount of hydrogen bonding and the sample’s concentration . The hydrogens on carbons directly bonded to an amine typically appear at 2.3-3.0 ppm .Safety and Hazards
N-methyl-2-phenylcyclopentan-1-amine has been classified with the hazard statements H315, H318, and H335 . This means it can cause skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and face thoroughly after handling .
Mechanism of Action
Target of Action
The primary targets of N-methyl-2-phenylcyclopentan-1-amine are currently unknown. This compound is structurally similar to certain psychostimulant drugs , suggesting it may interact with similar targets, such as monoamine transporters or receptors.
Mode of Action
If it acts similarly to related psychostimulants, it may increase the levels of certain neurotransmitters in the brain by inhibiting their reuptake or stimulating their release . This could result in enhanced neurotransmission and changes in neuronal activity.
Biochemical Pathways
The biochemical pathways affected by this compound are not well defined. If it acts on monoamine transporters or receptors, it could potentially affect pathways involving neurotransmitters such as dopamine, norepinephrine, and serotonin. These neurotransmitters play key roles in various physiological processes, including mood regulation, alertness, and motor control .
Result of Action
If it acts as a psychostimulant, it could potentially enhance neurotransmission and alter neuronal activity, leading to changes in mood, alertness, and other physiological processes . .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. These may include the physiological environment within the body, such as pH, temperature, and the presence of other substances that could interact with the compound. External factors, such as storage conditions, could also affect the compound’s stability .
Biochemical Analysis
Biochemical Properties
It is known that secondary amines like N-methyl-2-phenylcyclopentan-1-amine can undergo N-hydroxylation to form secondary hydroxylamines . This reaction is mediated by cytochrome P450 enzymes . The secondary hydroxylamines can then form metabolic-intermediate complexes .
Cellular Effects
It is known that secondary amines can have various effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that secondary amines can form secondary hydroxylamines through N-hydroxylation, a process mediated by cytochrome P450 enzymes . These secondary hydroxylamines can then form metabolic-intermediate complexes .
Metabolic Pathways
It is known that secondary amines can undergo N-hydroxylation to form secondary hydroxylamines, a process mediated by cytochrome P450 enzymes .
Properties
IUPAC Name |
N-methyl-2-phenylcyclopentan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-13-12-9-5-8-11(12)10-6-3-2-4-7-10/h2-4,6-7,11-13H,5,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSVNXKJFTDTWRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCC1C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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